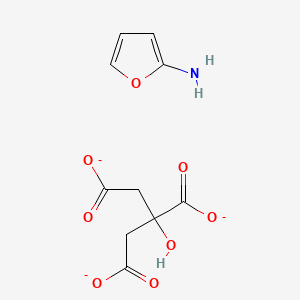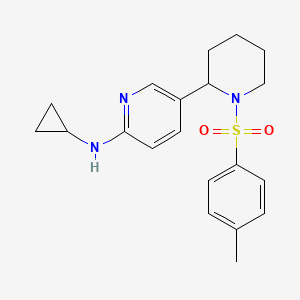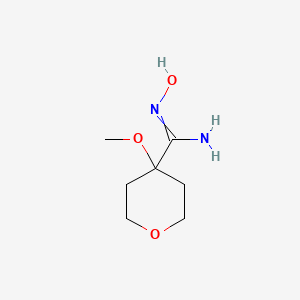
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminobut-2-en-1-yl group, a methoxy group, and a nitro group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminobut-2-en-1-yl group through a nucleophilic substitution reaction. The methoxy and nitro groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the compound with trifluoroacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the aminobut-2-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide
- 3-methoxy-5-nitrobenzamide
- 4-aminobut-2-en-1-yl)amino)-benzamide
Uniqueness
What sets (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate apart is its trifluoroacetate salt form, which enhances its solubility and stability. This unique feature makes it particularly valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H17F3N4O6 |
|---|---|
Molecular Weight |
394.30 g/mol |
IUPAC Name |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N4O4.C2HF3O2/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;3-2(4,5)1(6)7/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);(H,6,7)/b3-2+; |
InChI Key |
QMRUQYNXDBOJGC-SQQVDAMQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)




![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)
